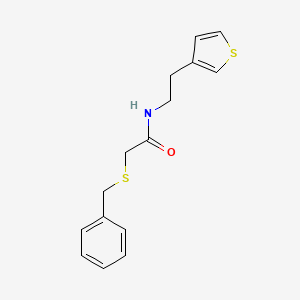![molecular formula C23H17NO3 B2462433 (E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one CAS No. 380569-09-5](/img/structure/B2462433.png)
(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one” is a compound that contains an oxazole ring, which is a five-membered ring with one oxygen atom, one nitrogen atom, and three carbon atoms . Oxazole derivatives have been synthesized and screened for various biological activities due to their wide spectrum of biological activities .
Synthesis Analysis
The synthesis of oxazole derivatives has been a topic of interest for many researchers. For instance, a new synthetic pathway to four substituted imidazoles from readily available 2-((4-aryl(thienyl)-5H-1,2,3-dithiazol-5-ylidene)amino)phenols has been developed . Benzo[d]oxazol-2-yl(aryl(thienyl))methanimines were key intermediates in their synthesis .
Molecular Structure Analysis
Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .
Chemical Reactions Analysis
The formation of an imidazole ring from two methanimine derivatives likely includes the opening of one benzoxazole ring followed by ring closure by intermolecular nucleophilic attack of the N-methanimine atom to a carbon atom of another methanimine .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry. For instance, the IR spectrum can provide information about the functional groups present in the compound .
Scientific Research Applications
Tyrosinase Activator
This compound is involved in the synthesis and bioactivity of new chalcone derivatives, which are potential tyrosinase activators based on click chemistry. These compounds have shown a potent activating effect on tyrosinase, which is significant for their potential use in medical and cosmetic applications (Niu et al., 2015).
Antioxidant Properties
Another area of study includes the synthesis and evaluation of new oxazole-5(4H)-one derivatives for their antioxidant properties. These derivatives are synthesized to obtain novel hippuric acid derivatives, which are then tested for their inhibition of lipid peroxidation and effects on hepatic cytochrome P450-dependent enzymes (Kuş et al., 2017).
Photochemical Properties
Research has also been conducted on the photochemical properties of benzoxazole derivatives. This includes investigating the excited-state properties and fluorescence efficiencies of various benzoxazole compounds, which are relevant in the field of photochemistry and materials science (Ohshima et al., 2007).
Crystal Structure Analysis
The compound has been used in the synthesis of related chemical structures, where their crystal structures and molecular geometries are analyzed. This research is important for understanding the physical and chemical properties of these compounds (Liang, 2009).
Metal Ion Coordination
Studies on metal ion coordination, particularly vanadium complexes, involve derivatives of benzoxazole. These studies include EPR, UV-Vis, and IR spectroscopies to understand the binding behavior and electronic structures of these complexes (Pisano et al., 2013).
Fluorescence Bioimaging
In the field of bioimaging, benzoxazole derivatives have been analyzed for their electronic properties and potential as fluorescent probes. This research is crucial for developing new materials for fluorescence bioimaging applications (Chang et al., 2019).
Catalytic Applications
The compound is also relevant in the synthesis of catalysts, such as the encapsulation of molybdenum(VI) complex with thiazole-hydrazone ligand in zeolite Y. This catalyst is used for the oxidation of primary alcohols and hydrocarbons, demonstrating its potential in chemical synthesis and industrial applications (Ghorbanloo & Alamooti, 2017).
Antimicrobial Screening
Novel benzoxazole derivatives have been synthesized and screened for antimicrobial activity. This research is significant for the development of new antibacterial agents and understanding the structure-activity relationships of these compounds (Shaikh et al., 2014).
Alzheimer's Disease Imaging
Benzoxazole derivatives have been evaluated as probes for imaging cerebral β-amyloid plaques in Alzheimer's disease using positron emission tomography (PET). This research contributes to the diagnosis and understanding of Alzheimer's disease (Cui et al., 2012).
Anticonvulsant and Neuroprotective
Research on N-(substituted benzothiazol-2-yl)amide derivatives includes evaluation of their anticonvulsant and neuroprotective effects. These compounds represent potential leads for safer and more effective anticonvulsants with neuroprotective effects (Hassan et al., 2012).
Fluorescent Probes
2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and its analogues have been used in fluorescent probes for sensing pH and metal cations. This research is important for developing new materials for sensing and imaging applications (Tanaka et al., 2001).
Anticancer Agents
Studies on novel benzimidazoles containing 1,2,3-triazoles have been conducted for their in vitro anticancer and antioxidant activities. This research is crucial for drug discovery and understanding the biological activities of these compounds (Kumaraswamy et al., 2021).
Corrosion Inhibitors
Oxazole derivatives have been studied as corrosion inhibitors on mild steel in hydrochloric acid medium. This research is important for industrial applications and understanding the chemical properties of these inhibitors (Rahmani et al., 2018).
Nanofibers and Microcrystals
2-Phenyl-benzoxazole derivatives have been used to prepare highly fluorescent nanofibers and microcrystals. This research contributes to the development of new materials for various applications, including in aqueous and biological media (Ghodbane et al., 2012).
Ionic Liquid Support
The compound has been involved in microwave-assisted synthesis on ionic liquid support, leading to novel benzoxazole derivatives. This methodology is useful in drug discovery programs and provides access to diverse chemical libraries (Chanda et al., 2012).
Safety and Hazards
While specific safety and hazard information for “(E)-2-(benzo[d]oxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one” is not available, it’s important to handle all chemicals with care and follow appropriate safety protocols. Some compounds were shown to exhibit hepatotoxicity and inhibited hERG II .
Future Directions
The future directions in the research of oxazole derivatives could involve the synthesis of various oxazole derivatives and screening them for their various biological activities . Additionally, the development of novel compounds that inhibit quorum sensing without being antibiotic are currently emerging fields .
properties
IUPAC Name |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO3/c1-26-18-13-11-16(12-14-18)15-19(22(25)17-7-3-2-4-8-17)23-24-20-9-5-6-10-21(20)27-23/h2-15H,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBGFFFWRSHOIE-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(4-ethoxyphenyl)-N-(1-hydroxybutan-2-yl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2462350.png)
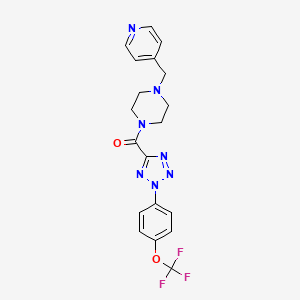
![N-(4-(6-(piperidin-1-yl)pyridazin-3-yl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2462355.png)
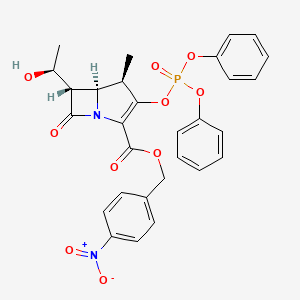
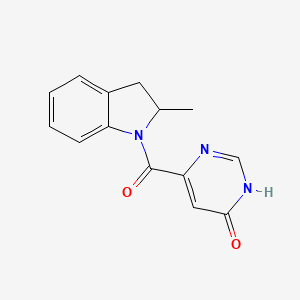


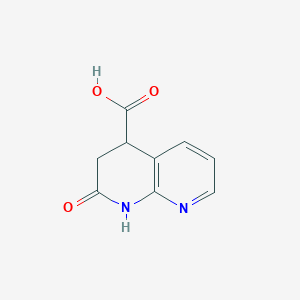


![(E)-1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2462369.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-2-fluorobenzenesulfonamide](/img/structure/B2462370.png)
